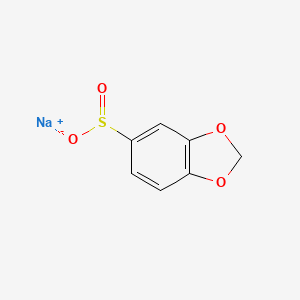

Sodium 2H-1,3-benzodioxole-5-sulfinate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H5NaO4S |

|---|---|

Molecular Weight |

208.17 g/mol |

IUPAC Name |

sodium;1,3-benzodioxole-5-sulfinate |

InChI |

InChI=1S/C7H6O4S.Na/c8-12(9)5-1-2-6-7(3-5)11-4-10-6;/h1-3H,4H2,(H,8,9);/q;+1/p-1 |

InChI Key |

XFZNCFPAQMJVPD-UHFFFAOYSA-M |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Sodium 2h 1,3 Benzodioxole 5 Sulfinate and Its Precursors

Synthesis of the 2H-1,3-benzodioxole Core Structure

The 2H-1,3-benzodioxole moiety, characterized by a benzene (B151609) ring fused to a five-membered dioxole ring, is a key structural motif found in numerous natural products and synthetic compounds. thermofisher.com Its synthesis has been approached through various classical and modern chemical strategies.

Classical and Modern Approaches

Classical methods for constructing the 1,3-benzodioxole (B145889) skeleton often rely on the condensation of a catechol with a suitable one-carbon electrophile. A primary example is the reaction with dihalomethanes under basic conditions, a variant of the Williamson ether synthesis.

More contemporary approaches focus on improving efficiency, yield, and environmental compatibility. For instance, the acylation of 1,3-benzodioxole has been studied in a continuous process using a recyclable heterogeneous catalyst. mdpi.com This method demonstrates excellent stability and selectivity, with the unreacted starting material being easily separable for recycling. mdpi.com

Another modern approach involves the formylation of substituted 1,3-benzodioxoles. For example, 4,7-dimethoxy-5-propyl-1,3-benzodioxole (B7816759) can be formylated to produce 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde in the presence of SnCl₄ with a high yield. mdpi.com The synthesis of various benzodioxole derivatives often starts from commercially available precursors like piperonal (B3395001) or 3,4-(methylenedioxy)phenylacetic acid, which are then subjected to reactions such as esterification, Claisen-Schmidt condensation, or acylation to build more complex structures. nih.govmdpi.com

Detailed below are examples of synthetic transformations involving the 2H-1,3-benzodioxole core:

| Starting Material | Reagents/Catalyst | Product | Yield | Reference |

| 3,4-(Methylenedioxy)phenylacetic acid | Methanol, Oxalyl chloride | Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate | - | nih.gov |

| 4,7-Dimethoxy-5-propyl-1,3-benzodioxole | Dichloromethyl methyl ether, SnCl₄ | 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde | 90% | mdpi.com |

| 1,3-Benzodioxole | Propionic anhydride, Zn-Aq catalyst | 1-(benzo[d] capes.gov.brresearchgate.netdioxol-5-yl)propan-1-one | 73% conversion | mdpi.com |

| 2H-1,3-benzodioxole-5-carbaldehyde | Propane-1,3-dithiol, BF₃ etherate | 5-(1,3-Dithian-2-yl)-2H-1,3-benzodioxole | 97% | researchgate.net |

Photocatalytic Preparations of Benzodioxoles

Photocatalysis has emerged as a mild and effective method for synthesizing 2-substituted-1,3-benzodioxoles. This technique utilizes a photocatalyst, such as tetrabutylammonium (B224687) decatungstate (TBADT), to activate the methylene (B1212753) C-H bonds of the dioxole ring under irradiation. capes.gov.br This activation allows for the introduction of various substituents at the 2-position with yields ranging from 46–77%. capes.gov.br The reaction tolerates a range of functional groups on the benzene ring, showcasing its versatility. capes.gov.br Furthermore, this photocatalytic strategy can be extended to achieve sequential functionalization at different positions of the benzodioxole core. capes.gov.br

Introduction of the Sulfinate Functional Group

Sodium sulfinates are versatile building blocks in organic synthesis, serving as precursors to a wide array of organosulfur compounds. rsc.org The introduction of a sulfinate group onto the 2H-1,3-benzodioxole ring can be approached through several synthetic strategies.

Direct Functionalization Routes

Direct C-H sulfonylation of aromatic rings is a highly sought-after transformation. While specific examples for the direct sulfonylation of 2H-1,3-benzodioxole to its corresponding sulfinate are not extensively documented, general methodologies for the direct alkylation and acylation of aromatic rings are well-established. mdpi.comnih.gov These methods, often employing strong acids or metal catalysts, provide a conceptual basis for the potential direct introduction of a sulfonyl-containing group, which could then be reduced to the sulfinate.

Precursor-Based Sulfinylation Strategies

A more common and reliable method for preparing aryl sulfinates involves the reduction of a corresponding sulfonyl derivative, typically a sulfonyl chloride or sulfonic acid. This two-step approach first requires the sulfonation of the 2H-1,3-benzodioxole core. Electrophilic aromatic substitution using chlorosulfonic acid or a similar reagent would likely yield the 2H-1,3-benzodioxole-5-sulfonyl chloride. Subsequent reduction of this intermediate with a reducing agent like sodium sulfite (B76179) would then produce the target sodium 2H-1,3-benzodioxole-5-sulfinate.

Another precursor-based approach involves the reaction of organometallic intermediates with sulfur dioxide. For example, organomagnesium compounds (Grignard reagents) can react with SO₂ to form magnesium sulfinates, which can then be alkylated to produce sulfones. nih.gov A similar strategy could be envisioned where an organolithium or Grignard reagent derived from a halogenated 2H-1,3-benzodioxole is quenched with SO₂ to form the sulfinate salt.

Electrochemical Synthesis Approaches for Sodium Sulfinates

Electrochemical methods offer a green and efficient alternative for synthesizing sulfur-containing compounds. researchgate.net The electrochemical generation of sulfonyl radicals from sodium sulfinates has been widely applied in various coupling reactions. researchgate.net This principle can also be applied to the synthesis of the sulfinates themselves.

A notable electrochemical approach involves the cross-coupling of sodium sulfinates with other organic molecules. acs.org For instance, a direct cross-coupling between sodium sulfinates and 2H-indazoles has been achieved under electrochemical conditions to form 3-sulfonylated 2H-indazoles. acs.org This process utilizes a simple setup with a graphite (B72142) anode and platinum cathode, avoiding the need for transition metals or chemical oxidants. acs.org

Furthermore, electrochemical methods have been developed for the synthesis of sulfonamides from sodium sulfinates and amines, mediated by a redox catalyst like NH₄I. acs.orgnih.gov These reactions proceed in an undivided cell and demonstrate the versatility of electrosynthesis in forming N-S bonds. acs.org While these examples showcase reactions of sodium sulfinates, the underlying principles of electrochemical redox reactions could be adapted for the synthesis of sodium 2H-1,3-benzodioxole-5-sulfinate from a suitable precursor, such as the corresponding sulfonyl chloride or thiol.

Below is a table summarizing various electrochemical reactions involving sodium sulfinates:

| Reactants | Cell Type | Key Features | Product Class | Reference |

| Sodium sulfinates, 2H-indazoles | Undivided cell, Graphite anode, Platinum cathode | Transition-metal-free, Redox-reagent-free | 3-Sulfonylated 2H-indazoles | acs.org |

| Sodium sulfinates, Thiols | Undivided cell, Graphite anode and cathode | NH₄I as redox catalyst and electrolyte | Thiosulfonates | researchgate.net |

| Sodium sulfinates, Amines | Undivided cell | NH₄I as redox catalyst and electrolyte | Sulfonamides | acs.org |

| o-Alkynylanilines, Sodium sulfonates | - | External oxidant-free, Transition metal-free | 3-Sulfonylindoles | researchgate.net |

Stereoselective Synthesis of Analogues and Derivatives

A notable example is the enantioselective synthesis of a precursor to the dibenzopyrrocoline alkaloid (−)-cryptowolinol, which features a 1,3-benzodioxole moiety. A key step in this synthesis involves a palladium-catalyzed enantioselective C(sp³)–H arylation, which proceeds through a parallel kinetic resolution. acs.org This method has been shown to be effective for creating a chiral center adjacent to the 1,3-benzodioxole ring system.

The research focused on the intramolecular C-H arylation of an indoline (B122111) derivative containing a 5,6-dibromo-1,3-benzodioxole (B1296138) unit. The use of a chiral N-heterocyclic carbene (NHC) ligand was instrumental in achieving high enantioselectivity. The reaction conditions were optimized, and various parameters were tested to maximize the yield and the enantiomeric ratio (er) of the product. acs.org

Below is a data table summarizing the results of the enantioselective Pd⁰-catalyzed C(sp³)–H arylation for the synthesis of a chiral cryptowolinol precursor. The data illustrates the influence of the chiral ligand and other reaction conditions on the efficiency and stereoselectivity of the process. acs.org

Table 1: Enantioselective Pd⁰-Catalyzed C(sp³)–H Arylation of a 1,3-Benzodioxole Derivative (Reaction conditions: 4 (0.1 mmol), [Pd(π-allyl)Cl]₂ (5 mol %), ligand (10 mol %), CsOPiv (1 equiv), Cs₂CO₃ (1.5 equiv), 4 Å MS, toluene, 140 °C, 15 h) acs.org

| Entry | Ligand | Yield (%) | er |

| 1 | (R,R)-L1 | 55 | 96:4 |

| 2 | (R,R)-L2 | 62 | 97:3 |

| 3 | (R,R)-L3 | 58 | 95:5 |

| 4 | (S,S)-L2 | 40 | 2:98 |

er values were determined by HPLC using a chiral stationary phase. acs.org

The successful application of this methodology underscores the potential for developing stereoselective syntheses for a variety of 1,3-benzodioxole derivatives. The strategies employed, such as the use of chiral ligands in transition metal catalysis, are fundamental to modern asymmetric synthesis and could be adapted for the creation of novel, enantiomerically pure analogues of Sodium 2H-1,3-benzodioxole-5-sulfinate for further research and development.

A comprehensive search for specific scientific data on the chemical compound Sodium 2H-1,3-benzodioxole-5-sulfinate has been conducted. Despite extensive efforts to locate detailed research findings for the structural elucidation and advanced characterization of this specific molecule, the required information is not available in the public domain through the search methodologies employed.

The request specified a detailed article structure focusing on advanced analytical techniques, including various forms of spectroscopy and crystallography. However, no published experimental data, such as Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C), Infrared (IR) and Raman spectra, Mass Spectrometry (MS and HRMS) data, or crystallographic analyses (Single Crystal X-ray Diffraction, Micro-Electron Diffraction), could be found for Sodium 2H-1,3-benzodioxole-5-sulfinate.

The available information is limited to basic identifiers and data for structurally related, but distinct, compounds such as sodium 1,3-benzodioxole-5-sulfonate. Using data from these different compounds would be scientifically inaccurate and would not adhere to the strict focus on "Sodium 2H-1,3-benzodioxole-5-sulfinate."

Therefore, it is not possible to generate the requested article with the required level of scientific detail, accuracy, and specific data tables as the foundational research findings are not publicly accessible.

Structural Elucidation and Advanced Characterization Techniques

Integrated Spectroscopic and Crystallographic Approaches

The definitive structural elucidation of a novel compound like Sodium 2H-1,3-benzodioxole-5-sulfinate relies on an integrated analytical approach, where data from multiple techniques are synergistically combined. Spectroscopic methods, which probe the chemical environment of atoms and functional groups, provide crucial pieces of the structural puzzle. These are often complemented by X-ray crystallography, which offers a precise three-dimensional map of the molecule in the solid state. While comprehensive, peer-reviewed studies detailing the integrated analysis of Sodium 2H-1,3-benzodioxole-5-sulfinate are not extensively available in public literature, its structure can be confidently ascertained using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray diffraction.

The general strategy involves using IR spectroscopy to identify key functional groups, such as the sulfinate and the benzodioxole moiety. Subsequently, ¹H and ¹³C NMR spectroscopy are employed to map the carbon-hydrogen framework and determine the connectivity of atoms. For an unambiguous confirmation of the molecular structure and to understand its arrangement in the solid state, single-crystal X-ray crystallography is the gold standard. numberanalytics.com This technique provides precise data on bond lengths, bond angles, and intermolecular interactions. The integration of these methods ensures a comprehensive and validated structural assignment. nih.gov

Detailed Research Findings

While specific experimental data sets for this compound are not widely published, the expected outcomes from spectroscopic and crystallographic analyses can be predicted based on the known structure and data from analogous compounds. worldresearchersassociations.comnih.govconcordia.ca

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the sulfinate group (R-SO₂⁻). Typically, strong asymmetric and symmetric stretching vibrations for the S=O bond appear in the region of 1000-1100 cm⁻¹. The benzodioxole group would be identified by C-O-C stretching vibrations, typically around 1250 cm⁻¹ and 1040 cm⁻¹, and C-H aromatic stretching just above 3000 cm⁻¹. worldresearchersassociations.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would reveal the chemical environment of the hydrogen atoms. The methylene (B1212753) protons (-O-CH₂-O-) of the dioxole ring are expected to produce a characteristic singlet peak around 6.0-6.2 ppm. nih.gov The aromatic protons on the benzene (B151609) ring would appear as distinct signals in the aromatic region (typically 6.8-7.8 ppm), with their splitting patterns (multiplicity) indicating their relative positions.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The methylene carbon of the dioxole ring is typically observed around 101-102 ppm. worldresearchersassociations.com The aromatic carbons would have signals in the range of 108-150 ppm, and the carbon atom directly bonded to the sulfur of the sulfinate group would also have a characteristic chemical shift.

Crystallographic Analysis:

X-ray crystallography on a suitable single crystal would provide the definitive solid-state structure. This analysis would confirm the connectivity of the sulfinate group to the benzodioxole ring at the C5 position. It would also detail the geometry of the sulfinate group, the planarity of the benzodioxole ring system, and the bond lengths and angles of the entire molecule. Furthermore, it would reveal how the sodium cation interacts with the sulfinate anion and how the ions are arranged in the crystal lattice. The hygroscopic nature of many sulfinate salts can sometimes present challenges in obtaining crystals of sufficient quality for diffraction experiments. nih.gov

Illustrative Data Tables

The following tables represent hypothetical but scientifically plausible data that would be expected from a full characterization of Sodium 2H-1,3-benzodioxole-5-sulfinate.

Table 1: Predicted Spectroscopic Data for Sodium 2H-1,3-benzodioxole-5-sulfinate

| Technique | Expected Observations | Interpretation |

| IR Spectroscopy | ~3050 cm⁻¹ (weak)~1250, 1040 cm⁻¹ (strong)~1100, 1000 cm⁻¹ (strong) | Aromatic C-H stretchC-O-C asymmetric & symmetric stretch of dioxoleS=O asymmetric & symmetric stretch of sulfinate |

| ¹H NMR | ~6.1 ppm (singlet, 2H)~6.9-7.5 ppm (multiplets, 3H) | -O-CH₂-O- protonsAromatic protons on the benzene ring |

| ¹³C NMR | ~102 ppm~108-150 ppm | Methylene carbon (-O-CH₂-O-)Aromatic carbons |

Table 2: Representative Crystallographic Data Parameters

| Parameter | Description | Illustrative Value |

| Chemical Formula | C₇H₅NaO₄S | C₇H₅NaO₄S |

| Crystal System | The geometric shape of the unit cell. | Monoclinic |

| Space Group | The symmetry of the crystal structure. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.5 Åb = 10.6 Åc = 13.8 Åα = 90°β = 95°γ = 90° |

| Bond Length (S-O) | The distance between sulfur and oxygen atoms in the sulfinate. | ~1.50 Å |

| Bond Angle (O-S-O) | The angle between the two oxygen atoms and the sulfur atom. | ~110° |

Disclaimer: The data presented in these tables are illustrative and based on typical values for the respective functional groups and crystallographic parameters. They are intended to represent the type of data obtained from these analyses and are not from a direct experimental study of Sodium 2H-1,3-benzodioxole-5-sulfinate.

Theoretical and Computational Chemistry of Sodium 2h 1,3 Benzodioxole 5 Sulfinate

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for investigating the intricacies of molecular systems. DFT methods are used to determine the electronic structure of molecules, providing a basis for understanding their stability, reactivity, and spectroscopic properties. nih.gov For a molecule like Sodium 2H-1,3-benzodioxole-5-sulfinate, DFT calculations at a suitable level of theory, such as B3LYP with a basis set like 6-311+G(d,p), can optimize the molecular geometry to its lowest energy state. nih.gov These calculations yield essential data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

The primary goal of these calculations is to solve the Schrödinger equation for the molecule, which in turn provides its electronic wavefunction and energy. From this, a wide array of chemical descriptors can be derived, offering a detailed picture of the molecule's electronic landscape and potential for chemical transformation. nih.gov

A critical aspect of quantum chemical calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The distribution of these orbitals across the molecular structure highlights the regions most susceptible to nucleophilic and electrophilic attack.

The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For Sodium 2H-1,3-benzodioxole-5-sulfinate, the HOMO is expected to be localized primarily on the sulfinate group and the electron-rich benzodioxole ring, while the LUMO would also be distributed across the aromatic system.

Table 1: Illustrative Frontier Molecular Orbital Data for a Benzodioxole Derivative

| Parameter | Energy (eV) | Description |

|---|---|---|

| E_HOMO | -5.12 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. nih.gov |

| E_LUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. nih.gov |

| Energy Gap (ΔE) | 3.37 | Indicates chemical reactivity and kinetic stability. nih.gov |

Note: This table presents exemplary data from related compounds to illustrate the concepts, as specific experimental or calculated values for Sodium 2H-1,3-benzodioxole-5-sulfinate are not available in the cited literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization technique that illustrates the charge distribution on the surface of a molecule. walisongo.ac.id The MEP map uses a color spectrum to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). walisongo.ac.idresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential.

For Sodium 2H-1,3-benzodioxole-5-sulfinate, an MEP map would likely show a high negative potential (red) around the oxygen atoms of the sulfinate group (-SO₂⁻), identifying this area as the primary site for interaction with electrophiles or the sodium cation. The hydrogen atoms of the methylene (B1212753) bridge and the aromatic ring would exhibit a positive potential (blue or blue-green), while the benzodioxole oxygen atoms would also contribute to the negative potential landscape. researchgate.netresearchgate.net Such maps are instrumental in understanding intermolecular interactions and predicting sites of reaction. walisongo.ac.id

Reaction Pathway Modeling and Mechanistic Insights

Computational chemistry allows for the modeling of reaction pathways, providing detailed mechanistic insights into how a molecule like Sodium 2H-1,3-benzodioxole-5-sulfinate might participate in chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies. This information is crucial for understanding reaction kinetics and predicting the feasibility of a particular transformation.

For instance, the role of Sodium 2H-1,3-benzodioxole-5-sulfinate as a nucleophile could be modeled. The reaction pathway for its S-alkylation or S-arylation would involve calculating the energy profile as the sulfinate group attacks an electrophilic carbon center. This would help to confirm the mechanism (e.g., S_N2 or S_NAr) and determine the factors influencing the reaction rate and product distribution. While specific studies on this compound are scarce, the principles of reaction modeling are well-established for predicting chemical reactivity. nih.gov

Conformational Analysis through Computational Methods

Molecules that are not entirely rigid can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. arxiv.org For Sodium 2H-1,3-benzodioxole-5-sulfinate, the primary source of conformational flexibility is the five-membered dioxole ring.

Computational methods can systematically explore the conformational landscape of the molecule. The 1,3-dioxole (B15492876) ring typically adopts an envelope or twisted conformation. nih.gov In the case of the 2H-1,3-benzodioxole moiety, an envelope conformation where the methylene carbon (C2) is out of the plane of the other four atoms is often the most stable. nih.gov By calculating the relative energies of different conformers, it is possible to determine the most probable shape of the molecule under given conditions, which in turn influences its reactivity and biological interactions.

Table 2: Calculated Conformational Data for a 2H-1,3-benzodioxole Derivative

| Dihedral Angle | Value (Degrees) | Description |

|---|---|---|

| O1-C2-O3-C7a | 25.8 | Describes the pucker of the dioxole ring. |

| C7a-O1-C2-O3 | -16.5 | Describes the pucker of the dioxole ring. |

| C3a-C7a-O1-C2 | 1.1 | Indicates the near planarity of the junction with the benzene (B151609) ring. |

Note: This table presents exemplary data from a related crystal structure to illustrate the concepts of conformational analysis. nih.gov The specific conformation of Sodium 2H-1,3-benzodioxole-5-sulfinate would also be influenced by the sulfinate group and crystal packing forces.

Predictive Modeling of Chemical Reactivity

Predictive modeling combines chemical structure information with computational algorithms to forecast a molecule's reactivity and potential hazards. nih.gov This field, often referred to as cheminformatics or computational toxicology, uses Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR models are statistical equations that link chemical descriptors (such as those derived from DFT calculations) to a specific activity or property. nih.gov

For Sodium 2H-1,3-benzodioxole-5-sulfinate, predictive models could be developed to estimate its reactivity towards various substrates or to predict potential metabolic pathways. By calculating a range of electronic, steric, and lipophilic descriptors, it would be possible to build a model that correlates these features with observed reaction rates or biological effects. These predictive tools are invaluable in the early stages of chemical development for screening and prioritizing compounds, thereby accelerating research and reducing the reliance on extensive laboratory testing. nih.govnih.gov

Reaction Mechanisms and Synthetic Transformations of Sodium 2h 1,3 Benzodioxole 5 Sulfinate

Sulfonyl Radical Generation and Reactivity

Sodium sulfinates, including the benzodioxole derivative, are well-established precursors for generating sulfonyl radicals (RSO₂•). researchgate.netresearchgate.net This transformation is typically achieved through oxidation, which can be initiated by various methods such as chemical oxidants, electrochemical processes, or, more recently, visible-light photoredox catalysis. nih.govrsc.org In photocatalysis, an excited photocatalyst oxidizes the sulfinate salt to produce the corresponding sulfonyl radical. nih.gov

Once generated, the 2H-1,3-benzodioxole-5-sulfonyl radical is a reactive intermediate that can participate in a wide range of reactions. researchgate.net Its primary mode of reactivity involves addition to unsaturated systems like alkenes and alkynes, initiating radical cascade processes. nih.gov The strong electron-withdrawing nature of the sulfonyl group influences the subsequent reaction pathways. researchgate.net These radical reactions are advantageous as they often proceed under mild conditions and exhibit high functional group tolerance. researchgate.net

Cross-Coupling Reactions Involving Sulfinates

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and sodium sulfinates have emerged as effective coupling partners.

Palladium catalysts are widely used to facilitate cross-coupling reactions involving sulfinate salts. nih.gov A notable transformation is the desulfinative cross-coupling reaction, where the sulfinate group is extruded as sulfur dioxide (SO₂). For instance, aromatic sodium sulfinates can couple with benzyl (B1604629) chlorides in a palladium-catalyzed process to synthesize diarylmethanes. nih.gov This reaction proceeds via the extrusion of SO₂, with the aryl sulfinate serving as the source of the aryl group. nih.gov The general mechanism for palladium-catalyzed cross-coupling involves oxidative addition of an organic halide to the Pd(0) complex, followed by transmetalation with the sulfinate and subsequent reductive elimination to form the product. wikipedia.orggoogle.com

Table 1: Examples of Palladium-Catalyzed Reactions

| Reactant 1 | Reactant 2 | Catalyst | Key Feature | Product Type |

|---|---|---|---|---|

| Aromatic Sodium Sulfinate | Benzyl Chloride | Palladium Complex | SO₂ Extrusion | Diarylmethane |

This table presents generalized palladium-catalyzed reactions relevant to the functional groups discussed.

Nickel catalysis has gained prominence as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. libretexts.org A significant advancement is the development of dual photoredox/nickel catalysis, which enables the sulfonylation of aryl, heteroaryl, and vinyl halides at room temperature. nih.gov In this system, a photocatalyst absorbs visible light and interacts with the sodium sulfinate to generate a sulfonyl radical. nih.gov Simultaneously, the nickel catalyst activates the halide partner. This dual catalytic cycle allows for the coupling of challenging substrates, including aryl chlorides, and demonstrates excellent functional group tolerance. nih.gov This method avoids the need for high temperatures often required in traditional metal-catalyzed sulfonylations. nih.gov

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, used to form C-C bonds by coupling an organoboron species with an organic halide, typically catalyzed by palladium. wikipedia.orguwindsor.ca This reaction is celebrated for its mild conditions, tolerance of various functional groups, and the environmental compatibility of its boron-based reagents. uwindsor.ca

While Sodium 2H-1,3-benzodioxole-5-sulfinate itself is not a direct partner in the canonical Suzuki reaction, the benzodioxole framework is frequently modified using this powerful method. For example, researchers have prepared complex derivatives by performing a Suzuki-Miyaura coupling on a brominated benzodioxole compound. researchgate.net In a specific synthetic route, 1-((6-bromobenzo[d] nih.govnih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole was coupled with various arylboronic acids using a PdCl₂(PPh₃)₂ catalyst to yield a library of new 1,3-benzodioxole (B145889) derivatives. researchgate.net This demonstrates the strategic importance of Suzuki coupling in the late-stage functionalization of the benzodioxole core structure. researchgate.net

Table 2: Suzuki-Miyaura Reaction on a Benzodioxole Substrate

| Benzodioxole Substrate | Coupling Partner | Catalyst System | Base | Product |

|---|

Data sourced from a study on the synthesis of new 1,3-benzodioxole derivatives. researchgate.net

S-S, N-S, and C-S Bond-Forming Reactions

Sodium 2H-1,3-benzodioxole-5-sulfinate is a key reagent for constructing various sulfur-containing bonds. nih.gov

S-S Bond Formation: Thiosulfonates can be synthesized through the coupling of sodium sulfinates with thiols. nih.gov This reaction can be catalyzed by systems like copper(I) iodide-phenanthroline or iron(III) chloride under aerobic conditions, producing both symmetrical and unsymmetrical thiosulfonates in good yields. nih.gov

N-S Bond Formation: Sulfonamides, a critical functional group in medicinal chemistry, are readily prepared from sodium sulfinates. The reaction involves coupling the sulfinate with amines or nitrogen-containing heterocycles. nih.gov For example, molecular iodine can catalyze the sulfonylation of NH-1,2,3-triazoles with sodium sulfinates to afford N²-sulfonyl triazoles with high regioselectivity. nih.gov

C-S Bond Formation: The formation of carbon-sulfur bonds is one of the most common applications of sodium sulfinates. These reactions often proceed via the sulfonyl radical intermediate, which can add across alkenes or be used in coupling reactions to form sulfones. nih.govnih.gov For example, copper-catalyzed cross-coupling of sodium sulfinates with organoboronic acids provides a mild route to aryl and alkenyl sulfones. researchgate.net

Ring-Closing Sulfonylation and Multicomponent Reactions

The reactivity of sodium sulfinates extends to more complex transformations that build cyclic structures and increase molecular complexity in a single step.

Ring-Closing Sulfonylation: The sulfonyl radical generated from Sodium 2H-1,3-benzodioxole-5-sulfinate can initiate radical cascade reactions that terminate in a ring-closing step. An efficient method involves the silver-catalyzed radical cascade ring-closing sulfonylation of 1,6-enynes with sodium sulfinates. nih.gov In this process, the sulfonyl radical adds to the alkyne, and the resulting vinyl radical undergoes cyclization with the tethered alkene, ultimately forming sulfonylated lactones through a tandem C-S and C-C bond formation. nih.gov

Multicomponent Reactions (MCRs): Sodium sulfinates are valuable components in MCRs, where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.gov These reactions are highly efficient for rapidly building complex molecular architectures. nih.gov For instance, sodium sulfinates have been used in photocatalytic three-component reactions involving alkenes to synthesize functionalized products. researchgate.net

Nucleophilic Substitution Reactions with Sulfinate Anions

The sulfinate anion, derived from sodium 2H-1,3-benzodioxole-5-sulfinate, is a versatile nucleophile that participates in a variety of substitution reactions to form new carbon-sulfur bonds, leading to the synthesis of valuable sulfone compounds. These reactions are pivotal in medicinal chemistry and material science due to the widespread applications of sulfones. The nucleophilicity of the sulfinate anion is central to its reactivity, enabling it to react with a range of electrophilic partners.

The primary mode of reaction involves the displacement of a leaving group from an electrophilic substrate by the sulfinate anion. These transformations are often facilitated by transition metal catalysts, such as copper and palladium complexes, which enhance the reaction scope and efficiency under milder conditions.

Copper-catalyzed cross-coupling reactions represent a robust method for the formation of aryl and alkyl sulfones from sodium arylsulfinates. In these reactions, the sulfinate anion acts as a nucleophile, coupling with aryl or alkyl halides. While specific studies focusing exclusively on Sodium 2H-1,3-benzodioxole-5-sulfinate are limited, the general mechanism and conditions established for other arylsulfinates are applicable. These reactions typically require a copper(I) or copper(II) salt as the catalyst and often a ligand to facilitate the catalytic cycle. amazonaws.comnih.gov

A general representation of the copper-catalyzed cross-coupling of an aryl halide with a sodium arylsulfinate is depicted below:

Ar-SO₂Na + R-X --(Cu Catalyst)--> Ar-SO₂-R + NaX

Where Ar represents the 2H-1,3-benzodioxole-5-yl moiety, and R-X is an electrophile (e.g., an aryl or alkyl halide).

The following table summarizes representative copper-catalyzed nucleophilic substitution reactions of arylsulfinates with various electrophiles, providing an insight into the expected reactivity of Sodium 2H-1,3-benzodioxole-5-sulfinate in similar transformations.

| Catalyst/Ligand | Electrophile (R-X) | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| CuI / D-glucosamine | Aryl Iodide | DMSO/H₂O | Varies | Diaryl Sulfone | Good to Excellent | amazonaws.com |

| CuI | Aryl Bromide | Ionic Liquid | High | Diaryl Sulfone | Moderate | Current time information in Tuinroete-distriksmunisipaliteit, ZA. |

| Cu(OAc)₂ / 1,10-Phenanthroline | Arylboronic Acid | CH₂Cl₂/DMSO | 40 | Diaryl Sulfone | Good | youtube.com |

| CuBr₂ / DBU | Hydrazone | DMF | Ambient | Benzylic Thioether* | Moderate to Excellent | researchgate.net |

| Note: This reaction proceeds via a thiyl radical intermediate to form a thioether, not a sulfone. |

Palladium-catalyzed cross-coupling reactions offer another powerful avenue for the synthesis of sulfones from sulfinate anions. These reactions often exhibit broad functional group tolerance and high efficiency. The catalytic cycle typically involves the oxidative addition of palladium(0) to the electrophile, followed by transmetalation with the sulfinate salt and subsequent reductive elimination to afford the sulfone product and regenerate the palladium(0) catalyst. youtube.comnih.gov

While direct examples involving Sodium 2H-1,3-benzodioxole-5-sulfinate are not extensively documented, the general reactivity of arylsulfinates in palladium-catalyzed systems provides a strong predictive framework.

The table below illustrates the scope of palladium-catalyzed nucleophilic substitution reactions with arylsulfinates.

| Catalyst/Ligand | Electrophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Pd₂(dba)₃ / Xantphos | Aryl Bromide | Toluene | 110 | Diaryl Sulfone | Good | nih.gov |

| Pd(OAc)₂ / Buchwald-type ligand | Aryl Halide | Various | High | Diaryl Sulfone | Limited Scope | Current time information in Tuinroete-distriksmunisipaliteit, ZA. |

| PdCl₂(AmPhos)₂ | Aryl Bromide | i-PrOH | 75 | Arylsulfonyl Fluoride | Good | researchgate.net |

| Pd(OAc)₂ / XPhos | Benzyl Chloride | Toluene | 110 | Diarylmethane*** | Moderate to Good | nih.gov |

| *Note: In this one-pot reaction, the initially formed sulfinate is treated with NFSI to yield the sulfonyl fluoride. | ||||||

| Note: This reaction proceeds via extrusion of SO₂ to form a C-C bond. |

The nucleophilic character of the sulfinate anion derived from Sodium 2H-1,3-benzodioxole-5-sulfinate allows it to be a valuable building block in the synthesis of a diverse array of sulfone-containing molecules through various transition-metal-catalyzed substitution reactions.

Synthesis and Exploration of Derivatives for Diverse Academic Applications

Derivatives with Modified Benzodioxole Rings (e.g., 2-substituted, 5-substituted)

The 1,3-benzodioxole (B145889) moiety is a versatile scaffold that can be chemically altered to produce a range of derivatives. While the parent sodium sulfinate is substituted at the 5-position, further modifications on the aromatic ring and at the 2-position of the dioxole ring are synthetically feasible.

Research into related structures demonstrates established routes for these modifications. For instance, a series of N-(benzo[d] organic-chemistry.orgnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds have been designed and synthesized, highlighting methods for derivatization starting from the 5-position. nih.gov The synthesis typically involves a three-step process beginning with a substitution reaction, followed by the conversion of a carboxyl group into an acid chloride, which then reacts with an organic amine. nih.gov Similarly, other research has focused on creating amino-acyl derivatives from safrole, a well-known 1,3-benzodioxole compound, further illustrating the adaptability of the ring system for creating side-chain derivatives. researchgate.net

Synthetic strategies for producing 2-substituted-5- or 6-sulfamoyl-2,3-dihydro-1,4-benzodioxins, a closely related heterocyclic system, have also been developed. nih.gov These syntheses provide a blueprint for potential modifications to the 1,3-benzodioxole ring itself, allowing for the introduction of various functional groups to tailor the molecule's properties for specific applications.

Key Research Findings on Benzodioxole Modification:

| Modification Type | Synthetic Approach | Example Application/Target |

| N-Acetamide Derivatives | Three-step synthesis involving substitution, acid chloride formation, and amidation. nih.gov | Development of potent auxin receptor agonists and root growth promoters. nih.gov |

| Amino-Acyl Derivatives | Multi-step process starting from naturally occurring safrole. researchgate.net | Synthesis of new amino-acyl derivatives with potential biological activity. researchgate.net |

| 2-Substituted Derivatives | Synthesis of 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins. nih.gov | Creation of compounds with potential diuretic and antihypertensive properties. nih.gov |

Synthesis of Organosulfur Analogues (e.g., sulfones, sulfoxides, thiosulfonates, sulfonamides)

Sodium 2H-1,3-benzodioxole-5-sulfinate is an exemplary building block for creating diverse organosulfur compounds by forming new sulfur-carbon, sulfur-nitrogen, and sulfur-sulfur bonds. nih.govrsc.org Its sulfinate group (R-SO₂Na) acts as a versatile precursor for several important functional groups.

Sulfones (R-SO₂-R'): Sulfones are readily synthesized from sodium sulfinates. These reactions often involve the formation of a new sulfur-carbon bond. Modern synthetic methods utilize various SO₂ surrogates, with sodium sulfinates being a key reagent class for these transformations. nih.govresearchgate.netbaranlab.org

Sulfoxides (R-SO-R'): The synthesis of sulfoxides from sulfinates is less direct but can be achieved through multi-step pathways. One common approach involves the reduction of the sulfinate to a sulfide, followed by controlled oxidation to the sulfoxide. researchgate.netorganic-chemistry.org Alternatively, methods using sulfenate anions, which can be generated from related β-sulfinyl esters, have been developed to produce a variety of sulfoxides, including functionalized benzyl (B1604629) sulfoxides. mdpi.com

Thiosulfonates (R-SO₂-S-R'): A variety of efficient methods exist for the synthesis of thiosulfonates from sodium sulfinates. These include:

Iron(III)-catalyzed coupling: A green and sustainable method that uses iron(III) to catalyze the reaction between sodium sulfinates and thiols under aerobic conditions. nih.gov

Copper-catalyzed coupling: Copper catalysts are also effective in mediating the sulfonylation of disulfides or thiols with sodium sulfinates to form thiosulfonates. organic-chemistry.orgnih.gov

Iodine-promoted reactions: Molecular iodine can be used to promote the oxidative sulfenylation of sulfinates with disulfides. researchgate.net

Disproportionation reaction: In the presence of an accelerator like boron trifluoride diethyl etherate, sodium sulfinates can undergo a disproportionation coupling reaction to yield thiosulfonates without the need for a metal catalyst. google.com

Sulfonamides (R-SO₂-N-R'R''): Sulfonamides are synthesized by forming a sulfur-nitrogen bond. Efficient protocols have been developed for the direct coupling of sodium sulfinates with amines. nih.govekb.eg These reactions are often mediated by reagents such as ammonium (B1175870) iodide (NH₄I) or molecular iodine, which facilitate the formation of a sulfonyl iodide intermediate or a sulfonyl radical. nih.govresearchgate.net This method is applicable to a wide range of primary and secondary amines, as well as nitrogen-containing heterocycles like azoles, to produce a variety of sulfonamide products in good yields. nih.govresearchgate.net

Summary of Organosulfur Analogue Synthesis:

| Analogue | General Transformation | Key Reagents/Catalysts |

| Sulfones | R-SO₂Na → R-SO₂-R' | Varies (e.g., reaction with alcohols, alkyl halides). researchgate.net |

| Sulfoxides | R-SO₂Na → R-S-R' → R-SO-R' | Oxidation of corresponding sulfides (e.g., with H₂O₂). researchgate.netorganic-chemistry.org |

| Thiosulfonates | R-SO₂Na + R'-SH/R'-S-S-R' → R-SO₂-S-R' | FeCl₃, CuI, I₂, BF₃·OEt₂. organic-chemistry.orgnih.govresearchgate.netgoogle.com |

| Sulfonamides | R-SO₂Na + R'₂NH → R-SO₂-NR'₂ | NH₄I, I₂, NBS. nih.govresearchgate.net |

Incorporation into Heterocyclic Systems (e.g., triazoles, selenides)

The reactivity of the sulfinate group makes Sodium 2H-1,3-benzodioxole-5-sulfinate a valuable reagent for incorporation into or reaction with heterocyclic systems, notably triazoles and for the formation of selenium-containing analogues.

Triazoles: Sodium sulfinates are effective reagents for the N-sulfonylation of NH-1,2,3-triazoles. nih.gov Research has demonstrated a metal-free protocol for the highly regioselective sulfonylation of various disubstituted NH-1,2,3-triazoles using sodium sulfinates in the presence of molecular iodine. nih.gov This reaction proceeds efficiently to yield N²-sulfonyl triazoles, showcasing a direct method to link the 1,3-benzodioxole core to a triazole ring via a sulfonyl bridge. nih.gov Other synthetic routes to functionalized triazoles often involve reagents like sulfonyl chlorides, which can be prepared from the corresponding sulfinates, thus providing an indirect pathway to more complex triazole-containing structures. researchgate.net

Selenides (Selenosulfonates): The chemistry used to form thiosulfonates can be adapted to create selenium analogues. Selenosulfonates (R-SO₂-Se-R') can be prepared via the coupling of sodium sulfinates with diselenides. organic-chemistry.org This reaction expands the utility of the benzodioxole sulfinate as a building block for organosulfur-selenium compounds.

Examples of Heterocyclic Synthesis:

| Target Heterocycle | Synthetic Method | Product Type |

| N-Sulfonyl-1,2,3-triazoles | Direct N-sulfonylation of NH-1,2,3-triazoles with sodium sulfinate. nih.gov | N²-Sulfonyl triazoles. nih.gov |

| Selenosulfonates | Copper-catalyzed coupling of sodium sulfinates with diselenides. organic-chemistry.org | Ar-SO₂-Se-R. organic-chemistry.org |

| Fused Triazolo-pyrimidines | Cyclocondensation of sulfonylated aminotriazoles. researchgate.net | organic-chemistry.orgnih.govoxazolo[5,4-d] organic-chemistry.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine systems. researchgate.net |

Applications as Versatile Building Blocks in Complex Molecular Architectures

The ability of Sodium 2H-1,3-benzodioxole-5-sulfinate to serve as a precursor to a multitude of organosulfur compounds makes it a powerful and versatile building block in organic synthesis. nih.govrsc.org Its utility stems from the sulfinate moiety, which acts as a synthetic handle for introducing the 1,3-benzodioxole scaffold into larger, more complex molecular frameworks through the formation of stable S-C, S-N, S-S, and S-Se bonds. nih.govresearchgate.net

This versatility allows for its use in multicomponent reactions and in the construction of molecules with potential applications in medicinal chemistry and materials science. The 1,3-benzodioxole ring system itself is a common feature in many biologically active natural products and synthetic compounds. By using the sulfinate derivative, chemists can readily access sulfone, sulfonamide, and thiosulfonate-containing benzodioxoles, each with distinct chemical properties and potential biological activities. The development of sulfonyl radical-triggered ring-closing reactions and multicomponent strategies further broadens the synthetic possibilities. rsc.org

Chiral Sulfinate Derivatives in Asymmetric Synthesis

The synthesis of chiral sulfur-containing compounds is a significant area of modern organic chemistry, and derivatives related to sulfinates are key players in this field. While direct asymmetric reactions on Sodium 2H-1,3-benzodioxole-5-sulfinate are not widely documented, established principles in asymmetric sulfur chemistry provide clear pathways for its potential use.

Chiral Sulfoxides: Chiral sulfoxides are valuable intermediates in asymmetric synthesis. One prominent strategy involves the palladium-catalyzed reaction of sulfenate anions (generated from β-sulfinyl esters) with aryl iodides in the presence of a chiral ligand, such as a Josiphos-type ligand, to produce chiral aryl sulfoxides with high enantiomeric excess. mdpi.com This methodology could be adapted to the 1,3-benzodioxole system.

Chiral Sulfoximines: Chiral sulfoximines are recognized as emerging bioisosteres in medicinal chemistry. A stereospecific and scalable approach to their synthesis involves the S-alkylation of easily accessible chiral sulfinamides. nih.gov This method offers a route to chiral sulfoximines that are otherwise difficult to access. nih.gov A precursor like Sodium 2H-1,3-benzodioxole-5-sulfinate could be converted to the corresponding sulfinamide, which could then be used in such an asymmetric synthesis.

These examples highlight the potential for developing the 1,3-benzodioxole sulfinate into a platform for asymmetric synthesis, enabling the creation of enantiomerically pure, complex molecules for academic and pharmaceutical research.

Advanced Materials Research Applications of Benzodioxole Sulfinates

Application in Polymer Chemistry and Photoinitiating Systems

A thorough review of scientific literature and chemical databases did not yield any specific information regarding the application of Sodium 2H-1,3-benzodioxole-5-sulfinate as a component in polymer synthesis or as part of photoinitiating systems. While the benzodioxole moiety is present in various polymers and photoactive molecules, the sulfinate derivative does not appear in dedicated research concerning these applications.

Development of Novel Composites

Similarly, there is no available research data to suggest that Sodium 2H-1,3-benzodioxole-5-sulfinate has been utilized in the formulation or development of novel composite materials. The role it might play as a matrix component, reinforcement, or additive in composites remains unexplored in the current body of scientific literature.

Exploration in Electronic and Optical Materials (e.g., TADF properties)

The exploration of Sodium 2H-1,3-benzodioxole-5-sulfinate in electronic and optical materials is also not documented in available research. While structurally related compounds, such as those based on benzophenone, are investigated for properties like Thermally Activated Delayed Fluorescence (TADF), there is no direct link or study involving Sodium 2H-1,3-benzodioxole-5-sulfinate for these purposes. nih.gov The specific electronic and photophysical properties of this sulfinate have not been characterized in the context of advanced materials.

Environmental Transformation and Fate of Benzodioxole Containing Sulfinates Conceptual

Metabolism and Transformation Product Formation

The metabolism of Sodium 2H-1,3-benzodioxole-5-sulfinate in organisms, particularly microorganisms, is expected to involve a series of enzymatic reactions leading to the formation of various transformation products.

Drawing parallels from the metabolism of other benzodioxole compounds and sulfonated aromatics, the initial metabolic steps are likely to involve oxidation of the benzodioxole ring and/or cleavage of the sulfinate group. nih.govnih.gov Microbial dioxygenases could hydroxylate the aromatic ring to form catechol derivatives. nih.gov These catechols are key intermediates in the degradation of many aromatic compounds and can undergo ring cleavage, leading to the formation of aliphatic acids that can then enter central metabolic pathways.

The sulfonate group is typically removed through the action of desulfonating enzymes, which can be a critical step for complete mineralization. oup.com The metabolism of the sulfinate moiety could lead to the formation of sulfite (B76179), which can then be oxidized to sulfate.

Potential transformation products could therefore include hydroxylated benzodioxole sulfonates, catechol, and various ring-cleavage products. The specific nature and concentration of these products would depend on the microbial species present and the prevailing environmental conditions.

Modeling Environmental Distribution and Persistence in Aquatic Systems

For a compound like Sodium 2H-1,3-benzodioxole-5-sulfinate, which is a sodium salt and likely to be water-soluble, it is expected to primarily reside in the aquatic compartment. Its persistence in aquatic systems will be determined by the rates of the degradation processes discussed above: biodegradation, hydrolysis, and phototransformation.

Q & A

Q. What are the established synthetic routes for Sodium 2H-1,3-benzodioxole-5-sulfinate, and what analytical methods confirm its purity?

Sodium 2H-1,3-benzodioxole-5-sulfinate is synthesized via condensation reactions involving benzodioxole derivatives and sulfinic acid precursors. A reported method involves reacting ketone intermediates (e.g., 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one) with hydroxylamine to form oximes, followed by sulfination . Purity is confirmed using 1H/13C NMR to verify functional groups, FT-IR for sulfinate moiety identification (~1040–1180 cm⁻¹ S=O stretching), and elemental analysis to validate stoichiometry. For crystalline samples, X-ray crystallography (using software like SHELX ) resolves structural ambiguities.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing Sodium 2H-1,3-benzodioxole-5-sulfinate?

- NMR Spectroscopy : 1H NMR detects aromatic protons in the benzodioxole ring (δ 6.5–7.5 ppm) and sulfinate group environment. 13C NMR identifies carbonyl or sulfinate carbons.

- HPLC-MS : Reverse-phase HPLC with a C18 column and MS detection confirms molecular weight (C7H5NaO4S, MW 216.17 g/mol ) and detects impurities.

- X-ray Diffraction : Resolves crystal packing and bond angles, critical for confirming sulfinate geometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of Sodium 2H-1,3-benzodioxole-5-sulfinate in multistep syntheses?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfination efficiency due to their ability to stabilize ionic intermediates.

- Catalysis : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., NaH) may accelerate intermediate formation.

- Temperature Control : Stepwise heating (e.g., 50°C for imine formation, 80°C for sulfination) minimizes side reactions.

- In-line Monitoring : Use UV-Vis spectroscopy to track reaction progress via absorbance shifts (e.g., ~270 nm for benzodioxole intermediates) .

Q. How can computational methods resolve contradictions in spectral data or reaction mechanisms?

Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) model the compound’s electronic structure, predicting NMR chemical shifts and vibrational frequencies. Discrepancies between experimental and theoretical data indicate potential impurities or conformational isomers . For mechanistic studies, transition state analysis identifies energy barriers in sulfination steps, guiding experimental redesign .

Q. What strategies mitigate hygroscopicity and degradation during storage of Sodium 2H-1,3-benzodioxole-5-sulfinate?

- Desiccants : Store under argon or nitrogen with molecular sieves (3Å) to prevent moisture absorption.

- Lyophilization : Freeze-drying aqueous solutions enhances long-term stability.

- Stability-Indicating Assays : Periodic HPLC analysis (e.g., using a Zorbax SB-C18 column) monitors degradation products like sulfonic acid derivatives .

Q. How can researchers design experiments to evaluate the biological activity of Sodium 2H-1,3-benzodioxole-5-sulfinate?

- Antifungal Assays : Use broth microdilution (CLSI M38-A2 guidelines) against Candida spp. or Aspergillus spp., with positive controls (e.g., fluconazole) and cell viability assays (MTT method) .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the benzodioxole ring) to identify critical pharmacophores.

- Molecular Docking : Simulate interactions with fungal cytochrome P450 targets using AutoDock Vina .

Methodological Guidance

Q. How should researchers address discrepancies between theoretical and experimental X-ray diffraction data?

- Refinement Protocols : Use SHELXL for iterative refinement of thermal parameters and occupancy factors.

- Twinned Data Analysis : For overlapping peaks, apply twin law matrices (e.g., -h, -k, l) in refinement software .

- Validation Tools : Check R-factors and electron density maps (e.g., via Olex2) to identify unresolved solvent molecules .

Q. What are best practices for ensuring reproducibility in synthetic protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.